1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . It is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-cyanopyridine with piperidine-4-carboxamide under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving proteomics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure but differ in their functional groups and overall properties.
Pyridine derivatives: These compounds have a pyridine ring and may have different substituents that affect their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-2-1-5-15-12(10)16-6-3-9(4-7-16)11(14)17/h1-2,5,9H,3-4,6-7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQIBARTSKYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.